![molecular formula C6H3BrClN3 B3008435 3-溴-6-氯吡唑并[1,5-a]嘧啶 CAS No. 1314893-92-9](/img/structure/B3008435.png)

3-溴-6-氯吡唑并[1,5-a]嘧啶

描述

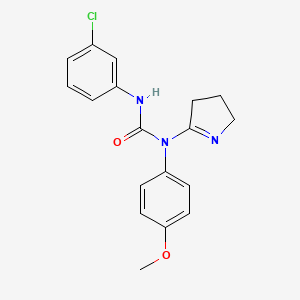

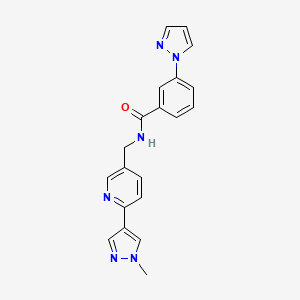

The compound 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine is a pyrazolopyrimidine derivative, which is a class of compounds that have garnered interest due to their potential pharmacological properties and their utility as intermediates in the synthesis of more complex chemical entities. The papers provided discuss various pyrazolopyrimidine derivatives and their synthesis, which can offer insights into the chemistry of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves strategic functionalization of the pyrazolopyrimidine scaffold. For instance, a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate has been discovered, which allows for the direct sequential functionalization of the 3-position and 7-position of the pyrazolopyrimidine scaffold . This method is an improvement over prior methods, especially when incorporating multiple unique aryl and amino substituents. Although the specific synthesis of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine is not detailed in the provided papers, the methodologies discussed could be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The papers do not directly discuss the molecular structure of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine, but they do provide information on related compounds. For example, the structure of a novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was established using various spectroscopic techniques, including high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy . These techniques are also applicable for analyzing the structure of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine.

Chemical Reactions Analysis

The reactivity of pyrazolopyrimidine derivatives is influenced by the substituents on the pyrazole and pyrimidine rings. The papers describe several reactions involving pyrazolopyrimidine derivatives. For instance, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was used as a precursor for constructing new polyheterocyclic ring systems, demonstrating the versatility of pyrazolopyrimidine derivatives in organic synthesis . Similarly, the reactivity of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine would be expected to allow for various chemical transformations, potentially leading to pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are determined by their molecular structure and the nature of their substituents. While the papers do not provide specific data on the physical and chemical properties of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine, they do discuss the properties of related compounds. For example, the synthesized pyrazolopyrimidine-based heterocycles were characterized by IR and 1H NMR spectral techniques, and their antibacterial properties were evaluated . These techniques and evaluations are relevant for assessing the properties of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine as well.

科学研究应用

合成和化学转化

- 促进化学合成:Catalano 等人(2015 年)的一项研究证明了使用 3-溴-7-苯氧基吡唑并[1,5-a]嘧啶中间体直接顺序功能化吡唑并[1,5-a]嘧啶骨架。该方法对于掺入多个独特的芳基和氨基取代基特别有效,代表了对以前方法的改进 (Catalano 等人,2015 年)。

- 药物化学中的合成途径:Radi 等人(2013 年)重点介绍了吡唑并[3,4-d]嘧啶的合成,重点关注针对 Bcr-Abl T315I 突变体的 4-溴衍生物。这项研究强调了溴取代基在药理学背景中的重要性 (Radi 等人,2013 年)。

生物和药理学研究

- 抗肿瘤和抗增殖活性:Gomha 等人(2015 年)合成了含有吡唑并[1,5-a]嘧啶的香豆素衍生物,对肝癌癌细胞系具有显着的抗肿瘤活性 (Gomha 等人,2015 年)。类似地,Rahmouni 等人(2016 年)合成了一系列吡唑并嘧啶,对癌细胞表现出细胞毒性作用,突出了它们作为抗癌剂和抗 5-脂氧合酶剂的潜力 (Rahmouni 等人,2016 年)。

- 抗病毒和抗菌应用:Johns 等人(2003 年)讨论了吡唑并[1,5-a]吡啶作为一类新型抗疱疹化合物,强调了它们在治疗病毒感染中的潜力 (Johns 等人,2003 年)。El-Wahab 等人(2015 年)探索了在聚氨酯清漆和印刷油墨浆料中掺入嘧啶衍生物,用于抗菌表面涂层 (El-Wahab 等人,2015 年)。

作用机制

Target of Action

3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine is a type of pyrazolo[1,5-a]pyrimidine, which is known to target protein kinases . Protein kinases play a crucial role in a wide range of cellular processes such as cell cycle progression, apoptosis, transcription, and viral infections .

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidines, in general, interact with the atp-binding pocket of protein kinases . This interaction can inhibit the activity of the kinase, leading to changes in the phosphorylation state of proteins and affecting cellular processes.

Biochemical Pathways

The biochemical pathways affected by 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine are likely to be those regulated by the protein kinases it targets. These could include pathways involved in cell cycle regulation, apoptosis, and transcription among others . The downstream effects would depend on the specific kinases targeted and the cellular context.

Result of Action

The molecular and cellular effects of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine’s action would depend on the specific kinases it targets and the cells in which these kinases are active. Potential effects could include changes in cell cycle progression, induction of apoptosis, or alterations in gene expression .

Action Environment

The action, efficacy, and stability of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine could be influenced by various environmental factors. These might include the presence of other molecules that can interact with the compound, the pH and temperature of the environment, and the presence of metabolic enzymes that could modify the compound. The compound is recommended to be stored at 0-8°C .

属性

IUPAC Name |

3-bromo-6-chloropyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-5-2-10-11-3-4(8)1-9-6(5)11/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWMEWXIWGOWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C=NN21)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B3008355.png)

![3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzonitrile](/img/structure/B3008357.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B3008358.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B3008359.png)

![(2E)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B3008367.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3008368.png)

![3-[2-(Cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B3008373.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3008375.png)